molecular formula C10H9N5S B11877672 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 956722-15-9

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B11877672
CAS No.: 956722-15-9
M. Wt: 231.28 g/mol
InChI Key: RSNSAGYHFMIUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic molecule featuring a fused imidazo[1,2-b]pyrazole core substituted at the 7-position with a 2-(methylthio)pyrimidin-4-yl group. The methylthio substituent on the pyrimidine ring introduces sulfur-based electronic effects, which may influence binding interactions and metabolic stability.

Properties

CAS No.

956722-15-9

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

7-(2-methylsulfanylpyrimidin-4-yl)-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C10H9N5S/c1-16-10-12-3-2-8(14-10)7-6-13-15-5-4-11-9(7)15/h2-6,13H,1H3

InChI Key

RSNSAGYHFMIUDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=CNN3C2=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method starts with 2-(methylthio)pyrimidin-4-amine, which undergoes cyclization with hydrazine derivatives under controlled conditions to form the imidazo[1,2-b]pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole possess notable anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Assessment

A study assessed the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole could serve as a lead compound for developing new anticancer agents through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a complex process often mediated by cyclooxygenase enzymes. Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit these enzymes, leading to reduced inflammation.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has shown potential antimicrobial effects against various bacterial strains.

Comparative Study: Antimicrobial Efficacy

Research has indicated that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that specific analogs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The imidazo[1,2-b]pyrazole core distinguishes itself from related heterocycles like pyrazolo[3,4-d]pyrimidines () and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines by its nitrogen atom arrangement and aromaticity. For example:

  • Indole isosteres : Replacing indole with imidazo[1,2-b]pyrazole (as in compound 4 in ) lowers logD by ~1.5 units, enhancing solubility and bioavailability .

Substituent Effects at the 7-Position

Functionalization at the 7-position of the imidazo[1,2-b]pyrazole scaffold is critical for modulating biological activity. Key comparisons include:

Compound Name Substituent at 7-Position Key Properties Reference
Target Compound 2-(Methylthio)pyrimidin-4-yl Moderate lipophilicity (predicted logD ~2.0); sulfur enhances metabolic stability -
7-(4-(Trifluoromethyl)phenyl) Derivative 4-(Trifluoromethyl)phenyl High electron-withdrawing effect; logD likely higher (~3.5) due to CF3 group
Methoxypiperidinyl-Pyrimidinyl Derivative 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl Increased solubility via methoxy group; potential for H-bonding
Indole Isostere (Compound 4) None (core replacement) logD reduced by 1.5 vs. indole; solubility >10-fold improvement in PBS
  • Electron-Donating vs. Withdrawing Groups : The methylthio group in the target compound provides mild electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in the 4-(trifluoromethyl)phenyl analog (). This difference may impact binding to targets like kinases or GPCRs.
  • Sulfur vs.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s methylthio group balances lipophilicity between the highly hydrophobic trifluoromethylphenyl derivative and the polar methoxypiperidinyl analog.
  • Solubility : Imidazo[1,2-b]pyrazole cores generally exhibit superior aqueous solubility (>50 μM in PBS) compared to indoles (<10 μM) .
  • Metabolic Stability : Sulfur-containing groups (e.g., methylthio) may resist oxidative metabolism better than methoxy or alkyl substituents.

Research Implications

The structural versatility of the imidazo[1,2-b]pyrazole scaffold, combined with strategic substituent design, positions it as a promising platform for drug discovery. Future studies should explore:

  • SAR of Sulfur Substituents : Comparing methylthio with sulfoxide/sulfone derivatives.
  • In Vivo Efficacy : Assessing bioavailability of the target compound versus analogs in and .

Biological Activity

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9N5S
  • Molecular Weight : 231.28 g/mol
  • CAS Number : 956722-15-9

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it exhibits significant activity against Aurora-A kinase, which plays a crucial role in cell cycle regulation and mitosis .
  • Cytotoxicity : Research indicates that this compound induces apoptosis in cancer cell lines such as HL-60 and MDA-MB-231. The IC50 values for these cell lines are reported to be in the nanomolar range, suggesting potent cytotoxic effects .
  • Immunomodulatory Effects : The compound also influences myeloid-derived suppressor cells (MDSCs), promoting their differentiation into mature myeloid cells, thereby enhancing antitumor immunity .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Reference
CytotoxicityHL-60<0.01
CytotoxicityMDA-MB-2310.46
Kinase InhibitionAurora-A Kinase0.16
ImmunomodulationMDSCsN/A

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Anticancer Activity : A study investigating the compound's effects on breast cancer models demonstrated a reduction in CD11b+/Ly6C+ and CD11b+/Ly6G+ splenic MDSCs, indicating enhanced T-cell immunity and potential for improved therapeutic outcomes in cancer treatment .
  • Combination Therapies : The compound has been evaluated in combination with established chemotherapeutics like doxorubicin, showing synergistic effects that enhance anticancer efficacy while potentially reducing side effects .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of imidazo[1,2-b]pyrazole compounds exhibit antibacterial activity against various gram-positive and gram-negative bacteria, indicating broader therapeutic potential beyond oncology .

Q & A

Q. What are the established synthetic routes for 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole, and what key intermediates are involved?

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclization reactions between 2-aminoimidazole precursors and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) . For the target compound, a pyrimidine ring is introduced via a coupling reaction between a 2-(methylthio)pyrimidine-4-carboxylic acid derivative and an imidazo[1,2-b]pyrazole intermediate. Key intermediates include:

  • 2-Amino-4-(methylthio)pyrimidine : Used to form the pyrimidine core.
  • 1H-imidazo[1,2-b]pyrazole : Synthesized via cyclocondensation of 2-aminopyrazole with α-haloketones or α,β-unsaturated carbonyl compounds .
    Methodological optimization involves regioselective control during cyclization, achieved by adjusting reaction temperature and solvent polarity (e.g., DMF or THF) .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize the structure and purity of this compound?

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC experiments to resolve overlapping signals in the aromatic region, particularly for the imidazo[1,2-b]pyrazole and pyrimidine moieties. Deuterated DMSO is preferred for solubility .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]+^+), with isotopic patterns verifying sulfur content from the methylthio group .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (0.1% TFA) resolves impurities from unreacted intermediates .

Q. What pharmacological activities have been reported for structurally related imidazo[1,2-b]pyrazole derivatives?

Imidazo[1,2-b]pyrazole scaffolds exhibit diverse bioactivities:

  • Phosphodiesterase (PDE) Inhibition : Derivatives with thiazole substitutions (e.g., 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine) show PDE4/5 selectivity, relevant for inflammatory diseases .
  • Antimicrobial Activity : Pyrazole-fused analogs demonstrate efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to clotrimazole .
  • Neuroactive Properties : Methylthio groups enhance blood-brain barrier penetration, making analogs potential candidates for CNS-targeted therapies .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods improve the synthesis efficiency of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key cyclization steps, reducing trial-and-error experimentation. For example:

  • Reaction Path Searches : Identify low-energy pathways for pyrimidine-imidazole coupling using software like GRRM or Gaussian .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize charged intermediates .
    ICReDD’s integrated approach combines computational predictions with high-throughput screening to narrow optimal conditions (e.g., 80°C, 12h) .

Q. What strategies address regioselectivity challenges in constructing the imidazo[1,2-b]pyrazole core during synthesis?

Regioselectivity is influenced by:

  • Electrophilic Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) on the pyrazole ring directs cyclization to the desired position .
  • Catalytic Systems : Pd-catalyzed C-H activation enables selective functionalization of the imidazole nitrogen, avoiding byproducts .
    Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, temperature) to maximize regioselectivity (>90%) .

Q. How do solvent polarity and catalyst choice influence the yield in key cyclization steps?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidine nitrogen, accelerating cyclization. Non-polar solvents (e.g., toluene) favor thermodynamic control but lower yields .
  • Catalysts : CuI or Pd(PPh3_3)4_4 catalyzes Ullmann-type couplings for methylthio group introduction, with KI additives improving catalyst turnover .
    DoE analysis reveals optimal conditions: DMF at 100°C with 5 mol% CuI, achieving 78% yield .

Q. What analytical approaches resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., PDE4 IC50_{50}) with cell-based assays (e.g., TNF-α suppression) to confirm target engagement .
  • Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to in vivo activity discrepancies .

Q. What scaling challenges arise in transitioning from lab-scale synthesis to pilot production?

  • Heat Transfer : Exothermic cyclization steps require jacketed reactors to maintain temperature control at larger volumes .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or membrane filtration (e.g., nanofiltration) for cost-effective scale-up .
    Process simulation tools (e.g., Aspen Plus) model mass transfer limitations in continuous-flow reactors, ensuring >90% yield consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.